molecular formula C17H16N2O5S B3001084 methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 1322258-76-3

methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B3001084
CAS No.: 1322258-76-3
M. Wt: 360.38
InChI Key: PLEUWZDEQUGFQC-ZCXUNETKSA-N
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Description

Methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 4, a furan-2-carbonyl imino group at position 2, and a methyl acetate moiety. This compound is of interest due to its structural similarity to intermediates used in antibiotic synthesis, particularly cephalosporins, where thiazole derivatives are critical acylating agents .

Properties

IUPAC Name

methyl 2-[4-ethoxy-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-3-23-11-6-4-8-13-15(11)19(10-14(20)22-2)17(25-13)18-16(21)12-7-5-9-24-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEUWZDEQUGFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carboxylic acid with 2-aminobenzothiazole in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole Derivatives

2.1.1. Ethoxy vs. Methoxy Substituents
  • Ethyl [(2Z)-2-[(furan-2-ylcarbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate (CAS 52121-01-4) This compound shares the furan-2-carbonyl imino group but differs in two key aspects: A nitro group at position 5, which may enhance electrophilicity and reactivity in nucleophilic substitution reactions.
  • However, the absence of the furan-2-carbonyl group limits π-stacking interactions observed in the target compound .
2.1.2. Thioester vs. Acetate Ester
  • S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-ethanethioate () The thioester group introduces sulfur-mediated electronic effects, which may enhance oxidative stability but reduce hydrolytic resistance compared to the acetate ester in the target compound. This substitution also impacts hydrogen-bonding capabilities .

Core Heterocycle Modifications

2.2.1. Benzothiazole vs. Quinazolinone
  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate () The quinazolinone core is more planar and aromatic, favoring stronger π-π interactions.
2.2.2. Benzothiazepine Derivatives
  • 2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (6j) The seven-membered benzothiazepine ring introduces torsional strain, which may lower melting points (117–118°C) compared to the more rigid benzothiazole derivatives. The hydroxyl group enhances hydrogen-bond donor capacity, contrasting with the ethoxy group’s hydrophobic nature in the target compound .

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability

  • The target compound’s melting point is expected to exceed 140°C (based on analogous structures in ), suggesting higher crystalline stability than 6j (117–118°C) .
  • The ethoxy group likely improves thermal stability compared to methoxy derivatives due to reduced electron-withdrawing effects .

Spectroscopic Data

  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O from furan-2-carbonyl and acetate) would appear near 1700–1750 cm⁻¹, similar to compound 6j .
  • NMR : The ethoxy group’s methyl protons are anticipated at δ 1.2–1.4 ppm (triplet) and δ 4.0–4.2 ppm (quartet), distinct from methoxy signals at δ 3.8–3.9 ppm (singlet) .

Antibiotic Intermediate Potential

  • Compared to the nitro-substituted analog (CAS 52121-01-4), the absence of a nitro group may reduce toxicity risks while maintaining antibacterial activity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Relevance
Target Compound Benzothiazole 4-Ethoxy, furan-2-carbonyl imino, methyl ester >140 (est.) Antibiotic intermediate
Ethyl [(2Z)-2-[(furan-2-ylcarbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate Thiazole 5-Nitro, ethyl ester N/A Reactive intermediate
Compound 6j () Benzothiazepine 4-Hydroxyphenyl, coumarin-thiazole 117–118 Anticancer screening
S-1,3-Benzothiazol-2-yl (2Z)-ethanethioate () Benzothiazole Methoxyimino, thioester N/A Cephalosporin precursor

Biological Activity

Methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with various substituents. The key steps in the synthesis include:

  • Formation of the Benzothiazole Core : The initial step involves synthesizing the benzothiazole framework, which is crucial for the biological activity of the compound.
  • Introduction of Functional Groups : Functionalization occurs through various methods such as acylation and imination to introduce the furan moiety and ethoxy group.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a diverse range of pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For example:

CompoundActivityReference
Benzothiazole Derivative AAntibacterial against E. coli
Benzothiazole Derivative BAntifungal against C. albicans

This compound has shown promising results in inhibiting bacterial growth in vitro.

Cytotoxicity

The cytotoxic potential of this compound has been assessed against various cancer cell lines. Notably:

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)15.0
SK-Hep-1 (liver cancer)20.5

These findings suggest that the compound may possess significant anticancer properties.

The proposed mechanism for the biological activity includes:

  • Inhibition of Topoisomerases : Similar compounds have been documented to inhibit DNA topoisomerases, leading to interference with DNA replication and transcription .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth rates compared to controls.
    • Study Design : Mice were treated with varying doses over a period of four weeks.
    • Outcome : Significant reduction in tumor size was observed at higher doses.
  • Combination Therapy : Preliminary data suggest enhanced efficacy when combined with traditional chemotherapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(2Z)-4-ethoxy-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

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